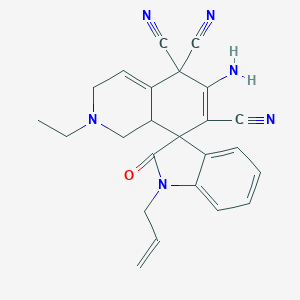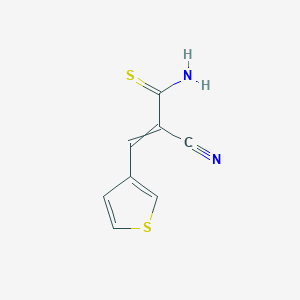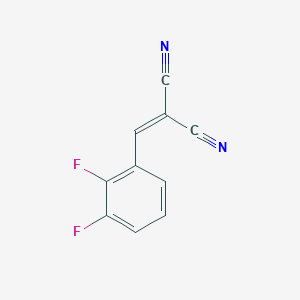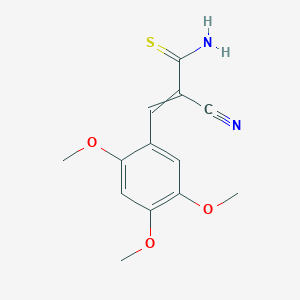
6-amino-2-ethyl-2,3,8,8a-tetrahydro-5,5,7(1H)-isoquinolinetricarbonitrile-8-spiro-3'-(1'-allyl-1',3'-dihydro-2'H-indol-2'-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-amino-2-ethyl-2’-oxo-1’-prop-2-enylspiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-5,5,7-tricarbonitrile is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features an indole and isoquinoline moiety, which are known for their significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-ethyl-2’-oxo-1’-prop-2-enylspiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-5,5,7-tricarbonitrile typically involves multi-step organic reactions. The process often starts with the preparation of the indole and isoquinoline precursors, followed by their coupling under specific conditions to form the spiro compound. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of robust catalysts and environmentally friendly solvents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-amino-2-ethyl-2’-oxo-1’-prop-2-enylspiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-5,5,7-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds with altered properties.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
6-amino-2-ethyl-2’-oxo-1’-prop-2-enylspiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-5,5,7-tricarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including antiviral, anticancer, and anti-inflammatory effects.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 6-amino-2-ethyl-2’-oxo-1’-prop-2-enylspiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-5,5,7-tricarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and tryptophan share the indole moiety and exhibit similar biological activities.
Isoquinoline Derivatives: Compounds such as berberine and papaverine contain the isoquinoline structure and are known for their medicinal properties
Uniqueness
The uniqueness of 6-amino-2-ethyl-2’-oxo-1’-prop-2-enylspiro[3,8a-dihydro-1H-isoquinoline-8,3’-indole]-5,5,7-tricarbonitrile lies in its spiro structure, which combines the indole and isoquinoline moieties. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C24H22N6O |
|---|---|
Molecular Weight |
410.5g/mol |
IUPAC Name |
6-amino-2-ethyl-2'-oxo-1'-prop-2-enylspiro[3,8a-dihydro-1H-isoquinoline-8,3'-indole]-5,5,7-tricarbonitrile |
InChI |
InChI=1S/C24H22N6O/c1-3-10-30-20-8-6-5-7-17(20)24(22(30)31)18(12-25)21(28)23(14-26,15-27)16-9-11-29(4-2)13-19(16)24/h3,5-9,19H,1,4,10-11,13,28H2,2H3 |
InChI Key |
BJNNCZUFVNCTKV-UHFFFAOYSA-N |
SMILES |
CCN1CC=C2C(C1)C3(C4=CC=CC=C4N(C3=O)CC=C)C(=C(C2(C#N)C#N)N)C#N |
Canonical SMILES |
CCN1CC=C2C(C1)C3(C4=CC=CC=C4N(C3=O)CC=C)C(=C(C2(C#N)C#N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]quinolinium](/img/structure/B460823.png)
![2-Amino-4-(2,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460824.png)


![methyl 2-amino-4-(3,4-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460830.png)
![2-[(3-Fluorophenyl)methylthio]pyrimidine-4,6-diamine](/img/structure/B460832.png)
![3-Acetyl-1-[2-(1-adamantyl)-2-oxoethyl]pyridinium](/img/structure/B460833.png)
![methyl 2-amino-4-(2,3-dichlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460834.png)
![Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-phenyl-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460837.png)
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4H,8H-pyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460840.png)
![Ethyl 2-amino-4-(2-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460841.png)
![Methyl 2-amino-4-(2-chlorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460842.png)
![Ethyl 2-amino-4-(3-fluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B460843.png)
